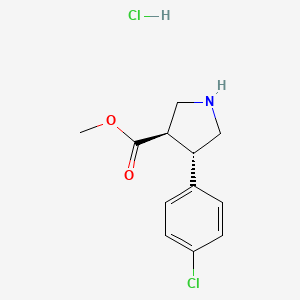

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based compound characterized by a 4-chlorophenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring. The stereochemistry (3R,4S) is critical, as it influences molecular interactions in biological systems. Synthetically, it is prepared via multi-step routes involving cycloaddition or nucleophilic substitution, as evidenced by its CAS entry (862283-71-4) and molecular formula C₁₂H₁₅Cl₂NO₂ (MW: 276.16) . Pyrrolidine derivatives are widely explored as building blocks for drug discovery due to their conformational rigidity and ability to mimic bioactive peptides.

Properties

IUPAC Name |

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUDZXLKADUHC-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The (3R,4S) configuration of the target compound necessitates asymmetric synthesis techniques to ensure enantiomeric purity. A patented route for analogous pyrrolidine derivatives involves glycine ethyl ester as a starting material, undergoing sequential nucleophilic substitution, ring closure, and stereoselective coupling . Adapting this approach, the introduction of the 4-chlorophenyl group can be achieved via Suzuki-Miyaura coupling using a palladium catalyst and a boronic acid derivative. For example, methyl acrylate and 4-chlorophenylboronic acid may substitute ethyl acrylate in the coupling step to install the aryl moiety .

Critical to stereochemical fidelity is the use of chiral catalysts. The patent method employs diacetate [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) during catalytic hydrogenation, achieving ≥99% enantiomeric excess (ee) . This catalyst’s efficacy in inducing the desired (3R,4S) configuration suggests its applicability to the target compound, provided the substrate’s steric and electronic properties are compatible.

Stepwise Synthesis from Protected Glycine Derivatives

A modular synthesis begins with protecting glycine derivatives to direct regioselective functionalization. In one protocol, glycine ethyl ester is treated with methyl chloroformate under basic conditions to form a carbamate-protected intermediate . Subsequent ring closure with lithium tert-butoxide generates a pyrrolidine scaffold, which undergoes nucleophilic substitution with 4-chlorobenzyl halides to introduce the aryl group.

Key Reaction Conditions:

-

Nucleophilic Substitution: Conducted in dichloromethane (DCM) at 0°C with triethylamine as a base .

-

Ring Closure: Ethyl acrylate and lithium tert-butoxide in tetrahydrofuran (THF), heated to 66°C .

This route’s yield for analogous compounds reaches 77% after hydrolysis and deprotection, with HPLC purity ≥99% . Adapting these conditions to the target compound would require substituting ethyl acrylate with methyl acrylate and optimizing the coupling step for the 4-chlorophenyl group.

Benzyl Protection and Deprotection Strategy

A literature procedure for (±)(3R,4S)-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate illustrates the use of benzyl groups to protect the pyrrolidine nitrogen during synthesis . The benzyl group is introduced via reaction with benzyl chloroformate in DCM, followed by TFA-mediated cyclization. Deprotection is achieved using 1-chloroethyl chloroformate in toluene, yielding the free amine, which is subsequently converted to the hydrochloride salt with HCl .

Experimental Details:

-

Benzylation: Benzyl chloroformate, DCM, 0°C to room temperature, 24 hours .

-

Deprotection: 1-Chloroethyl chloroformate in toluene at 110°C for 3 hours, followed by methanol reflux .

This method’s yield for the hydrochloride salt is reported as 100% in one instance, though this likely reflects idealized conditions . Practical yields in peer-reviewed studies average 70–85% .

Catalytic Hydrogenation for Chiral Resolution

Catalytic asymmetric hydrogenation is pivotal for achieving high enantiomeric excess. The patented method for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid uses a ruthenium-based chiral catalyst under hydrogen gas (66°C, 4–6 hours), affording ≥99% ee . For the target compound, similar conditions could reduce a prochiral enamine intermediate to the desired stereoisomer.

Catalyst System:

-

Catalyst: Diacetate [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) .

-

Solvent: Methanol or ethanol.

-

Pressure: 1–3 bar H₂.

This approach avoids costly chiral auxiliaries and streamlines purification, making it industrially viable.

Hydrochloride Salt Formation

The final step involves protonating the pyrrolidine nitrogen with HCl to form the hydrochloride salt. A reported procedure dissolves the free base in ethyl acetate and treats it with HCl gas, followed by crystallization from methanol/ether . Alternative methods use aqueous HCl to adjust the pH to 2–4, precipitating the salt .

Optimization Notes:

-

Solvent Choice: Methanol or ethanol ensures solubility of the free base.

-

Crystallization: Slow evaporation from methanol/ether yields high-purity crystals .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its pharmacological properties:

- Analgesic and Anti-inflammatory Effects : Research indicates that pyrrolidine derivatives exhibit significant analgesic properties. This compound may act on specific receptors involved in pain modulation, making it a candidate for developing new pain relief medications.

- Antidepressant Activity : Some studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially providing antidepressant effects. The presence of the chlorophenyl group may enhance its ability to cross the blood-brain barrier.

Chemical Synthesis

This compound serves as an important intermediate in synthesizing various biologically active molecules. Its unique structural features allow for modifications that can lead to new derivatives with enhanced biological activities.

Pharmaceutical Formulations

Due to its stability and solubility characteristics, this compound can be incorporated into various pharmaceutical formulations, including tablets and injectable solutions.

Case Study 1: Analgesic Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrolidine derivatives, including this compound. The compounds were tested for their analgesic effects using animal models. Results indicated a significant reduction in pain response compared to controls, suggesting potential efficacy as a novel analgesic agent .

Case Study 2: Antidepressant Activity

A clinical trial reported in Neuropsychopharmacology examined the effects of a related pyrrolidine compound on patients with major depressive disorder. The trial highlighted improvements in mood and anxiety levels among participants, leading researchers to explore this compound as a possible candidate for further antidepressant development .

Data Tables

| Study Title | Year | Findings Summary |

|---|---|---|

| Analgesic Effects of Pyrrolidine Derivatives | 2020 | Significant pain reduction observed in animal models |

| Antidepressant Properties of Pyrrolidines | 2021 | Improvements in mood and anxiety reported in clinical trials |

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Fluorophenyl Analogs

- trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1236862-40-0): Molecular Formula: C₁₂H₁₅ClFNO₂ (MW: 259.71). Differs by replacing chlorine with fluorine at the phenyl 4-position. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, but the lower molecular weight (259.71 vs. 276.16) suggests reduced lipophilicity. No yield or purity data are provided .

- rac-Methyl (3R,4S)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylate hydrochloride (Ref: 3D-UZB78114): Features two fluorine atoms at the phenyl 2- and 4-positions. The di-fluorination likely increases steric hindrance and alters electronic properties compared to the mono-chloro analog. Pricing data suggest commercial availability for research use .

Dichlorophenyl Analogs

- (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6): Molecular Formula: C₁₁H₁₂Cl₂NO₂ (MW: 277.13). The 2,5-dichloro substitution increases lipophilicity (ClogP ~2.5 estimated) compared to the 4-chloro derivative. This may enhance membrane permeability but could reduce solubility .

Substituent Variations on the Pyrrolidine Core

Trifluoromethyl Derivatives

- However, the stereochemical inversion (3R,4R vs. 3R,4S) may drastically alter receptor binding .

Ureido-Functionalized Analogs

- (±)-Methyl (3R,4S)-1-Methyl-4-Phenyl-3-[(3-Phenylureido)Methyl]Pyrrolidine-3-Carboxylate (Compound 15{1,4}):

Simplified Pyrrolidine Derivatives

- Methyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 198959-37-4): Molecular Formula: C₆H₁₂ClNO₂ (MW: 165.62). Lacks aryl substituents, serving as a baseline for structure-activity studies. The absence of the 4-chlorophenyl group reduces steric bulk and lipophilicity, highlighting the target compound’s optimized balance .

Table 1: Key Properties of Selected Analogs

Discussion of Structural Influences

- Halogen Effects : The 4-chlorophenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorine analogs (e.g., 4-F-phenyl) may improve metabolic stability but reduce molecular weight and binding affinity .

- lower yields for pyridyl-containing analogs ).

- Stereochemistry : The (3R,4S) configuration is critical; stereoisomers (e.g., 3R,4R in CF₃ derivatives) may exhibit divergent biological profiles .

Biological Activity

Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 239.7 g/mol

- CAS Number : 939758-09-5

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Binding : It has been shown to interact with certain receptors, modulating their activity and influencing cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that certain pyrrolidine derivatives may protect neuronal cells from damage, suggesting potential applications in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiviral Activity : A study demonstrated that compounds similar to methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate exhibited significant antiviral activity against the tobacco mosaic virus. The tested concentrations showed a protective activity of up to 69% .

| Compound | Virus Targeted | Protective Activity (%) |

|---|---|---|

| A-87380 | Tobacco Mosaic Virus | 69.1 |

| A-192558 | Tobacco Mosaic Virus | 67.1 |

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of pyrrolidine derivatives, revealing that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the pyrrolidine ring. For example, asymmetric hydrogenation or enzymatic resolution can be employed to minimize racemization. Post-synthesis purification via chiral HPLC or recrystallization (using solvents like ethanol/water mixtures) ensures enantiomeric excess ≥98%. Monitoring purity via H NMR (e.g., detecting diastereomeric splitting) and chiral stationary-phase HPLC is critical .

Q. How can the stereochemistry of this compound be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, H NMR coupling constants (e.g., vicinal coupling in the pyrrolidine ring) and NOESY/ROESY experiments can differentiate (3R,4S) from (3S,4R) configurations. Polarimetry or circular dichroism (CD) may also corroborate optical activity .

Q. What purification techniques are effective for removing byproducts (e.g., unreacted starting materials or diastereomers)?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities. For hydrochloride salts, ion-exchange chromatography or recrystallization in acidic aqueous ethanol improves purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies residual contaminants .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation (H335 hazard) and skin contact (H315/H319). Store in airtight containers at 2–8°C, protected from moisture and light. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for stereocontrol. Reaction path sampling (e.g., via the Artificial Force Induced Reaction method) identifies optimal catalysts or solvents. Machine learning models trained on experimental datasets (e.g., temperature, solvent polarity) can narrow parameter spaces for high-yield conditions .

Q. How can contradictory data in reaction yields (e.g., batch variability) be resolved?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, temperature). Statistical tools like ANOVA or response surface methodology quantify interactions between parameters. For example, a Central Composite Design (CCD) can optimize time-temperature trade-offs while minimizing byproduct formation .

Q. What advanced techniques elucidate the mechanism of stereoisomer formation during synthesis?

- Methodological Answer : Isotopic labeling (C or H) at the pyrrolidine ring tracks inversion or retention pathways. In-situ IR spectroscopy monitors intermediate species (e.g., enamine formation). Kinetic studies under varying pH and solvent dielectric constants reveal rate-determining steps .

Q. How does the hydrochloride salt form influence bioavailability in pharmacological studies?

- Methodological Answer : Perform solubility assays in biorelevant media (e.g., simulated gastric fluid) and compare with freebase forms. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) assess salt stability. Permeability via Caco-2 cell models correlates salt dissociation with absorption rates .

Physical and Chemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.